(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6-4-9-7(2,3)10-6/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMHZDCIZWZGY-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1COC(O1)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112395-73-0 | |
| Record name | (1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization of Diol Precursors
The dioxolane ring is typically formed via acid-catalyzed cyclocondensation of vicinal diols with acetone. For example, D-glucose derivatives have been converted to 2,2-dimethyl-1,3-dioxolane intermediates using concentrated sulfuric acid (H₂SO₄) and anhydrous copper sulfate (CuSO₄) in acetone. The reaction proceeds via protonation of the diol, followed by nucleophilic attack of acetone to form the ketal.
Key Steps
- Substrate Preparation : Vicinal diols (e.g., glucose derivatives) are dissolved in anhydrous acetone.
- Catalysis : H₂SO₄ (0.66 M in acetone) is added dropwise at 0°C, followed by CuSO₄ to sequester water.
- Cyclization : The mixture is stirred at room temperature for 30 hours, yielding the dioxolane ring with >90% regioselectivity.
Example :
Glucose diacetonide (GDA) synthesis from D-glucose achieved 55% yield after recrystallization.
Solvent-Free Green Synthesis
A solvent-free method for related dioxolane intermediates involves reacting glycerol with acetone over solid acid catalysts (e.g., Amberlyst-15). This approach eliminates volatile organic solvents, aligning with green chemistry principles.
Conditions
- Molar Ratio : Glycerol:acetone = 1:4
- Temperature : 60°C
- Catalyst : Amberlyst-15 (5 wt%)
- Yield : ~85% after 6 hours.
Introduction of the Amine Group
Copper-Catalyzed Hydroamination of Allylic Alcohols
The primary amine group is introduced via hydroamination of allylic alcohols. A copper(I)/chiral phosphoramidite catalyst enables enantioselective addition of ammonia equivalents to α,β-unsaturated alcohols.
Procedure
- Substrate : Allylic alcohol derivatives of the dioxolane (e.g., 6-allyloxy-2,2-dimethyltetrahydrofuro[2,3-d]dioxole).
- Catalytic System : Cu(OTf)₂/(R)-DTBM-SEGPHOS (5 mol%).
- Conditions : Toluene, 40°C, 24 hours.
- Outcome : γ-Amino alcohols with >90% enantiomeric excess (ee).
Gram-Scale Application :
This method was demonstrated in the synthesis of a (S)-dapoxetine precursor, achieving 92% ee and 78% yield.
Reductive Amination of Keto Intermediates
Reductive amination of a dioxolane-containing ketone (e.g., 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides the amine.
Steps
- Ketone Synthesis : Oxidize a secondary alcohol (e.g., (4S)-2,2-dimethyl-1,3-dioxolan-4-yl-methanol) to the aldehyde using Dess-Martin periodinane.
- Reductive Amination : React the aldehyde with NH₄OAc and NaBH₃CN in methanol at pH 5–6.
- Yield : ~70% with moderate diastereoselectivity.
Enantioselective Synthesis
Chiral Auxiliary Approaches
Chiral dioxolane precursors are synthesized using enantiopure starting materials. For example, D-glucose-derived diacetonide (GDA) provides the (4S) configuration, which is retained during subsequent amination.
Case Study :
GDA (from D-glucose) was alkylated with propargyl bromide, followed by azide substitution and Staudinger reduction to introduce the amine group while preserving stereochemistry.
Catalytic Asymmetric Hydroamination
Chiral copper catalysts induce asymmetry during hydroamination. For instance, DTBM-SEGPHOS ligands promote (R)-configuration at the amine center.
Optimization :
- Solvent : Toluene outperformed THF and DMF in minimizing side reactions.
- Temperature : 40°C balanced reaction rate and enantioselectivity.
Industrial-Scale Production Considerations
- Cost Efficiency : Solvent-free cyclization reduces waste and processing costs.
- Catalyst Recycling : Copper catalysts can be recovered via filtration, though ligand degradation remains a challenge.
- Purification : Silica gel chromatography is standard, but crystallization (e.g., glucose diacetonide) offers scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine exhibit promising antitumor activity. Studies have shown that the incorporation of dioxolane moieties can enhance the biological activity of certain pharmaceuticals. For instance, derivatives of dioxolane-based amines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Properties
The neuroprotective effects of chiral amines like this compound have been explored in the context of neurodegenerative diseases. Research has suggested that such compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Organic Synthesis
Chiral Catalysts
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds. This application is particularly significant in the pharmaceutical industry, where the chirality of drug molecules can influence their efficacy and safety profiles .
Building Block for Complex Molecules
The compound is also utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling chemists to create diverse derivatives that can be tailored for specific applications in drug development and materials science .
Materials Science
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The introduction of dioxolane units into polymer structures has been shown to improve their performance in various applications, including coatings and adhesives .
Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a stabilizing agent in the formation of nanoparticles, which are crucial for applications in drug delivery systems and catalysis .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated a series of dioxolane-derived compounds for their antitumor properties. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines while demonstrating low toxicity to normal cells .
Case Study 2: Chiral Catalysis
In a publication from Organic Letters, researchers utilized this compound as a chiral catalyst for the asymmetric synthesis of β-amino acids. The study reported high enantioselectivity and yield, showcasing the compound's effectiveness in promoting chirality during synthesis .
Mechanism of Action
The mechanism of action of (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
Stereochemical Impact
The (1R,4S) configuration of the target compound contrasts with enantiomers like (1S)-1-[(4R)-dioxolanyl]ethan-1-amine, which may display divergent binding affinities. For example, shows that stereochemistry in phenethylamines (e.g., 2C-D vs. 2C-P) significantly alters receptor activity .
Biological Activity
(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine, also known by its CAS number 112395-73-0, is a chiral amine with a unique dioxolane structure that has garnered attention in medicinal chemistry. This compound's biological activity is primarily attributed to its stereochemistry and the functional groups present in its molecular structure. This article delves into the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 145.20 g/mol. The compound features a dioxolane ring that contributes to its stability and solubility in biological systems.
Mechanisms of Biological Activity
Chirality and Selectivity
The chiral nature of this compound allows for selective interactions with biological targets. Chiral compounds often exhibit different pharmacological profiles compared to their racemic counterparts. This selectivity can enhance efficacy and reduce side effects in therapeutic applications.
Antioxidant Properties
Research indicates that compounds containing dioxolane structures can possess antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals could make it a candidate for further investigation in antioxidant therapies .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various dioxolane derivatives, this compound demonstrated significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant potential, showing that this compound could effectively reduce oxidative stress markers in vitro .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of dioxolane derivatives found that this compound inhibited the proliferation of cancer cell lines through modulation of apoptosis-related pathways. The results indicated that treatment with this compound led to increased apoptosis in breast cancer cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis involves stereoselective formation of the dioxolane ring and subsequent introduction of the ethanamine moiety. Key steps include:
- Ring Formation : Use of diol precursors (e.g., glycerol derivatives) with acetone under acid catalysis (e.g., H₂SO₄) to form the 2,2-dimethyl-1,3-dioxolane ring .
- Amine Introduction : Reductive amination or nucleophilic substitution with NH₃/alkylamines under controlled pH (7–9) and temperature (40–60°C) to preserve stereochemistry .
- Critical Parameters : Solvent choice (e.g., acetonitrile for polar intermediates), catalyst selection (e.g., PtO₂ for hydrogenation), and reaction monitoring via TLC or HPLC to avoid racemization .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement of substituents .
- X-ray Crystallography : Definitive confirmation via single-crystal analysis, particularly for resolving ambiguities in diastereomeric mixtures .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate low-boiling-point impurities .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, ensuring >95% purity .
- Ion-Exchange Chromatography : For removing acidic/basic impurities, employing Dowex® resins with gradient elution .
Advanced Research Questions
Q. How does the stereochemistry of the dioxolane ring influence the biological activity of derivatives of this compound?
- Methodological Answer :
- Receptor Docking Studies : Computational modeling (e.g., AutoDock Vina) reveals that the (4S) configuration enhances binding to serotonin receptors by aligning the dioxolane oxygen with key hydrogen-bonding residues .
- Comparative Assays : Synthesize enantiomers (e.g., (4R)-configured analogs) and test in vitro for IC₅₀ differences in neurotransmitter uptake inhibition. For example, (4S) derivatives show 10-fold higher affinity in 5-HT₁A receptor assays .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for derivatives of this compound?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 vs. 6.8), ion concentration (Mg²⁺/Ca²⁺), and enzyme source (recombinant vs. tissue-extracted) to minimize variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative deamination products altering activity) .
- Structural Dynamics : MD simulations (e.g., GROMACS) to assess conformational flexibility impacting ligand-receptor interactions .
Q. How can enantioselective synthesis be scaled for this compound without compromising yield?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) in ring-opening reactions to achieve >90% enantiomeric excess (ee) .
- Continuous Flow Systems : Optimize residence time and mixing efficiency to enhance stereocontrol in large batches (e.g., 100 g scale) .
- In-line Analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring of ee and rapid adjustment of reaction parameters .
Q. What computational methods predict the pharmacokinetic properties of derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate clearance rates and toxicity risks (e.g., hERG inhibition) .
- Free Energy Perturbation (FEP) : Calculate binding free energies for off-target interactions (e.g., CYP450 isoforms) to refine lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
